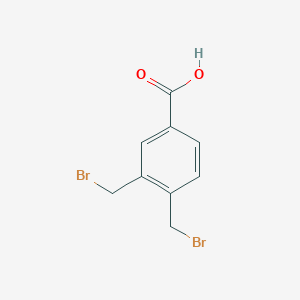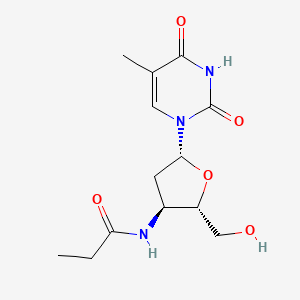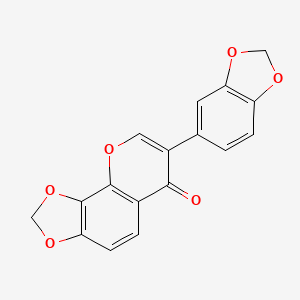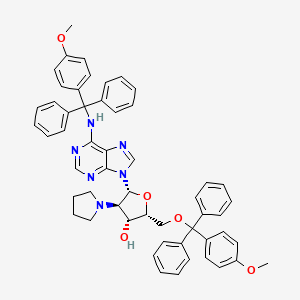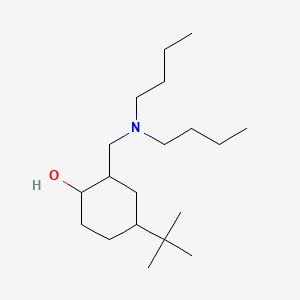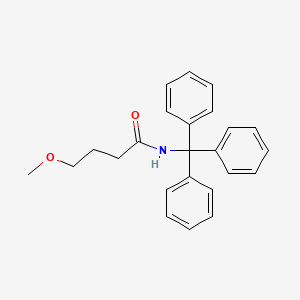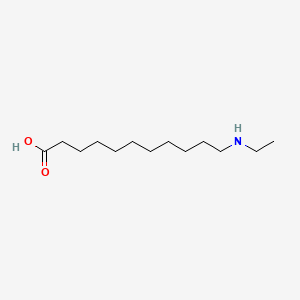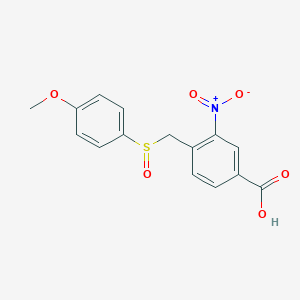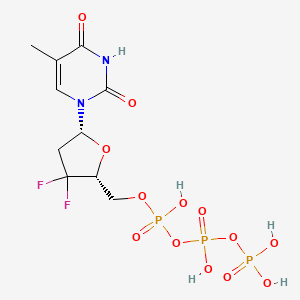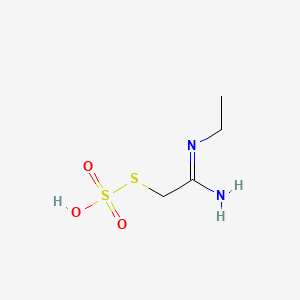
S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate: is a chemical compound that belongs to the class of thiosulfates Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate typically involves the reaction of ethylamine with carbon disulfide, followed by oxidation. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry: In chemistry, S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound is studied for its potential role in cellular processes and metabolic pathways. It may also be used as a tool to investigate the function of specific enzymes and proteins.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may have applications in drug development and as a treatment for certain medical conditions.
Industry: Industrially, this compound is used in processes such as metal extraction and wastewater treatment. Its ability to react with various substances makes it useful in environmental and industrial applications.
Mechanism of Action
The mechanism of action of S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. It may act as a sulfur donor or participate in redox reactions, influencing cellular processes and biochemical pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Sodium thiosulfate: Commonly used in medical and industrial applications, it shares some chemical properties with S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate.
Ammonium thiosulfate: Another thiosulfate compound with applications in agriculture and industry.
Uniqueness: this compound is unique due to its specific structure and the presence of the ethylamino group. This structural feature imparts distinct chemical properties and reactivity, setting it apart from other thiosulfates.
Properties
CAS No. |
90379-11-6 |
|---|---|
Molecular Formula |
C4H10N2O3S2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1-amino-1-ethylimino-2-sulfosulfanylethane |
InChI |
InChI=1S/C4H10N2O3S2/c1-2-6-4(5)3-10-11(7,8)9/h2-3H2,1H3,(H2,5,6)(H,7,8,9) |
InChI Key |
OPRWASLSDWMPNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




